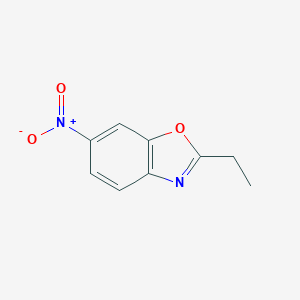

2-Ethyl-6-nitro-1,3-benzoxazole

Description

Contextualization of Benzoxazole (B165842) Heterocycles in Medicinal Chemistry

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netrsc.org This scaffold is a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is found in a wide array of medicinally important compounds. globalresearchonline.netnih.gov The inherent aromaticity of the benzoxazole ring system imparts relative stability, while also providing reactive sites for functionalization, making it a versatile building block in drug discovery. globalresearchonline.net

The significance of benzoxazoles in medicinal chemistry is underscored by their broad spectrum of biological activities. nih.govresearchgate.net Researchers have successfully incorporated the benzoxazole motif into molecules demonstrating antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties, among others. globalresearchonline.netnih.govd-nb.info This wide range of therapeutic potential has led to the development of numerous benzoxazole derivatives, with some advancing to clinical trials. nih.govresearchgate.net The ability of the benzoxazole nucleus to interact with various enzymes and receptors through key binding interactions further solidifies its status as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov

Significance of the Nitro and Ethyl Substituents in Benzoxazole Scaffolds

The biological and chemical properties of a benzoxazole core can be significantly modulated by the introduction of different substituent groups. In the case of 2-Ethyl-6-nitro-1,3-benzoxazole, the ethyl and nitro groups play crucial roles in defining its reactivity and potential applications.

The nitro group (-NO2) is a strong electron-withdrawing group that can profoundly influence a molecule's electronic properties. scbt.com Its presence on the benzoxazole ring enhances the electrophilicity of the molecule, making it more susceptible to certain chemical reactions. scbt.com In the context of medicinal chemistry, the nitro group can act as both a pharmacophore and a toxicophore. nih.gov It can undergo bioreduction within cells to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects against cancer cells or microorganisms. nih.gov The position of the nitro group on the benzoxazole ring is critical, as it affects conjugation and intermolecular interactions. For instance, the fungicidal activity of benzoxazole derivatives has been shown to be influenced by the presence and position of nitro groups. butlerov.com

Research Trajectories and Academic Relevance of this compound

The unique combination of the benzoxazole core with ethyl and nitro substituents has positioned this compound as a compound of interest in various research endeavors. While specific, in-depth studies on this exact molecule are not extensively widespread, its constituent parts suggest several promising research trajectories.

Given the known biological activities of nitro-substituted benzoxazoles, a primary area of investigation for this compound is in the discovery of novel therapeutic agents. Research into related compounds, such as 2-ethyl-5-nitro-1,3-benzoxazole, has highlighted potential antimicrobial and anticancer properties. smolecule.com The synthesis of various benzoxazole derivatives is a continuous effort in the scientific community, aiming to develop compounds with enhanced biological efficacy. rsc.orgresearchgate.net

Furthermore, the electronic properties conferred by the nitro group make this compound a candidate for applications in materials science. Nitro-substituted aromatic compounds can exhibit interesting optical and electronic properties, suggesting potential use in the development of novel organic materials.

The academic relevance of this compound is evident from its availability from chemical suppliers catering to early-stage discovery research. sigmaaldrich.comsigmaaldrich.com Its synthesis and the exploration of its chemical reactivity and biological potential continue to be of interest to synthetic and medicinal chemists. The compound serves as a valuable intermediate for the preparation of other functionalized benzoxazoles and related heterocyclic systems. google.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| CAS Number | 13243-39-5 |

| Appearance | Solid |

| InChI Key | PCGXXJTVFLMTPJ-UHFFFAOYSA-N |

| SMILES String | CCC1=NC2=C(O1)C=C(C=C2)N+[O-] |

Data sourced from available chemical supplier information. sigmaaldrich.comsigmaaldrich.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-ethyl-5-nitro-1,3-benzoxazole |

| Benzoxazole |

| 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole |

| 2-amino-5-nitrophenol (B90527) |

| 5-nitrobenzoxazole |

| 5,7-dinitrobenzoxazole |

| 2-ethyl-1,3-benzoxazole |

| 6-Nitro-1,3-benzoxazole-2(3H)-thione |

| Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate |

| Nataxazole |

| 3-HAA |

| 2-methylbenzimidazole |

| ethyl-chloroacetate |

| N1-Ethylacetate-2-methyl-benzimidazole |

| N1-acetylthiosemicarbazide-2-methyl-benzimidazole |

| N1-(2'-amino-5'-methylene)-1',3',4'-thiadiazole-2-methyl-benzimidazole |

| 2-amino-6-[(1,3-benzoxazol-2-ylthio) methyl]-4-substitutedphenylnicotinonitriles |

| 1-(1,3-benzoxazol-2-ylthio) acetone |

| malononitrile |

| 1,3-benzoxazole-2-thiol |

| chloroacetone |

| 2-phenylbenzazole |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGXXJTVFLMTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377028 | |

| Record name | 2-ethyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13243-39-5 | |

| Record name | 2-ethyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Ethyl 6 Nitro 1,3 Benzoxazole and Analogues

Modern Synthetic Pathways to Benzoxazole (B165842) Derivatives with Nitro Functionalization

Modern synthetic strategies for producing nitro-substituted benzoxazoles have advanced significantly, moving towards greater efficiency, selectivity, and sustainability. The classical and most direct method involves the condensation of an appropriately substituted 2-aminophenol (B121084) with an aldehyde, carboxylic acid, or their derivatives. researchgate.net For nitro-functionalized benzoxazoles, this can involve either starting with a nitrated 2-aminophenol or by nitrating the benzoxazole ring post-synthesis.

A prominent pathway involves the reaction of 2-aminophenols with aldehydes. For instance, the reaction of 2-aminophenol with nitrobenzaldehydes, containing electron-withdrawing groups, can proceed efficiently to form the corresponding 2-(nitrophenyl)benzoxazoles. ajgreenchem.com An alternative and highly effective strategy is the direct nitration of a pre-formed benzoxazole scaffold. researchgate.net This electrophilic substitution reaction typically utilizes a mixture of nitric acid and sulfuric acid. Another approach involves starting with an already nitrated phenol, such as 2-amino-4-chloro-5-nitrophenol, which can be cyclized to yield a 6-nitro-benzoxazole derivative. google.com

The formation of the benzoxazole ring, a critical step in synthesizing the target compound's precursors, has been the subject of extensive catalytic research to optimize yields and reaction conditions. A wide array of catalysts has been developed, each offering distinct advantages.

Metal-based catalysts are widely employed. Recyclable copper(II) ferrite (B1171679) nanoparticles have proven effective in the sustainable synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org Similarly, palladium complexes derived from dendronized amine polymers catalyze the reaction between 2-aminophenol and aldehydes in ethanol (B145695) at a mild temperature of 50°C, achieving high yields. rsc.org Nickel(II) complexes have also been used for the intramolecular cyclization of 2-aminophenols and aromatic aldehydes. rsc.org

Nanocatalysis offers another frontier for efficiency. Magnetic solid acid nanocatalysts, such as Fe₃O₄@SiO₂-SO₃H, facilitate the condensation of 2-aminophenol and aldehydes under mild conditions, reaching yields of up to 92%. smolecule.com Zinc Sulfide (ZnS) nanoparticles have also been reported as an effective, cheap, and stable heterogeneous green catalyst for this transformation. ajgreenchem.com

Ionic liquids (ILs) have emerged as powerful catalysts and reaction media. A Brønsted acidic ionic liquid (BAIL) gel, for example, enables the solvent-free synthesis of 2-phenylbenzoxazole (B188899) with a 98% yield at 130°C. nih.govacs.org This method is noted for its high yields, recyclable catalyst, and simple work-up. nih.govacs.org Another approach uses an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) under solvent-free sonication, which provides moderate to good yields. bohrium.com

In line with the principles of green chemistry, recent research has focused on developing environmentally benign synthetic routes for benzoxazoles. A key strategy is the use of water as a reaction solvent. An efficient one-step synthesis of benzoxazole-2-thiols has been described using water as the medium, which offers excellent yields and short reaction times without the need for metal catalysts or ligands. rsc.org Samarium triflate has been used as a reusable acid catalyst for benzoxazole synthesis in an aqueous medium under mild conditions. organic-chemistry.org

Solvent-free reactions represent another significant green approach. The use of recyclable Brønsted acidic ionic liquid gels allows for the synthesis to proceed without any solvent, minimizing volatile organic waste. nih.govacs.orgbohrium.com Furthermore, the application of continuous flow technology has been shown through life cycle assessment to be superior to traditional batch methods, reducing carbon emissions by as much as 85% and lowering energy and solvent consumption. rsc.org An electrochemical oxidation/cyclization of glycine (B1666218) derivatives provides a transition metal- and oxidant-free method for creating 2-substituted benzoxazoles, with hydrogen gas as the only byproduct. organic-chemistry.org

Regioselective Introduction of the Ethyl Group at the 2-Position

The regioselective placement of the ethyl group at the C2 position of the benzoxazole ring is most commonly achieved through the condensation of a 2-aminophenol with a reagent containing the required ethyl moiety. The reaction of 2-aminophenol with propionaldehyde (B47417) or propionic acid (or its derivatives like propanoyl chloride) under acidic or catalytic conditions directly yields 2-ethyl-1,3-benzoxazole. rsc.org

More advanced and direct methods for C-H functionalization have also been developed. A copper(I) complex, for instance, can catalyze the direct alkylation of a pre-formed benzoxazole ring at the C2 position using non-activated secondary alkyl halides, providing a modern alternative for introducing the ethyl group. organic-chemistry.org

Nitration Methodologies for Benzoxazole Scaffolds, Specifically at the 6-Position

The introduction of a nitro group onto the benzoxazole scaffold via electrophilic aromatic substitution is a key step. The nitration of the parent benzoxazole ring proceeds readily, with a strong regioselective preference for substitution at the 5- and 6-positions. researchgate.net This is governed by the electron-donating nature of the fused heterocyclic system which directs electrophiles to the benzene (B151609) ring. The 6-position is para to the ring-fusion C-N bond, making it an electronically favored site for nitration. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically effective for this transformation. researchgate.net

An alternative to direct nitration is to begin the synthesis with a precursor that already contains a nitro group at the desired position. For example, the cyclization of 2-amino-4-nitrophenol (B125904) or 2-amino-5-nitrophenol (B90527) derivatives leads directly to the formation of the 6-nitro-1,3-benzoxazole (B93241) core. google.com This strategy avoids the need for a separate nitration step and can prevent potential side reactions associated with nitrating a complex molecule.

Comparative Analysis of Synthetic Yields and Efficiencies for 2-Ethyl-6-nitro-1,3-benzoxazole Precursors

Below is a comparative table of different catalytic methods for the synthesis of 2-substituted benzoxazole precursors.

| Catalyst System | Substrates | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol + Aldehydes | 130 °C, 5 h, Solvent-free | 85–98% | nih.govacs.org |

| Palladium-supported [SMNP@GLP][Cl] Nanocatalyst | 2-Aminophenol + Aldehydes | 80 °C, 18 h, DMF, O₂, K₂CO₃ | 83–95% | rsc.org |

| Fe₃O₄@SiO₂-SO₃H Nanocatalyst | 2-Aminophenol + Aldehydes | 50 °C, 0.7 h | up to 92% | smolecule.com |

| Ni(II) Complex | 2-Aminophenol + Aromatic Aldehydes | 80 °C, 3–4 h, DMF, K₂CO₃ | 87–94% | rsc.org |

| TiO₂–ZrO₂ | 2-Aminophenol + Aromatic Aldehydes | 60 °C, 15–25 min, Acetonitrile | 83–93% | rsc.org |

| EG–G2–Pd Catalyst | 2-Aminophenol + Benzaldehyde | 50 °C, 3 h, Ethanol | 88% | rsc.org |

Investigation of Biological Activities and Pharmacological Potentials of 2 Ethyl 6 Nitro 1,3 Benzoxazole Derivatives

Antimicrobial Efficacy and Mechanisms

Benzoxazole (B165842) derivatives are recognized for their significant antimicrobial properties, demonstrating a broad range of activity against various pathogens. jocpr.comd-nb.inforsc.org The presence of the benzoxazole ring, considered a structural isostere of natural nucleotides, allows for interaction with biological macromolecules, contributing to its antimicrobial effects. d-nb.info

Studies on benzoxazole derivatives have consistently shown their potential as antibacterial agents. For instance, a series of 2,5- and/or 6-substituted benzoxazoles demonstrated a broad spectrum of antibacterial activity. esisresearch.org Specifically, certain benzoxazole compounds have shown considerable growth inhibition against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, two benzoxazole derivatives were active against all standard test organisms, including both bacterial types. researchgate.netasm.org The most susceptible bacteria were Staphylococcus aureus isolates, with minimal inhibitory concentrations (MIC) for 90% inhibition being 25 and 50 µg/ml for the two active compounds, respectively. researchgate.netasm.org However, Gram-negative bacteria showed more resistance, requiring higher concentrations (200 µg/ml) for similar inhibition. researchgate.netasm.org

Another study highlighted a series of 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazole derivatives that exhibited a broad spectrum of activity with MIC values of 16-128 µg/ml against some Gram-positive and Gram-negative bacteria. d-nb.info One compound, in particular, showed higher activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC value of 16 µg/ml, which was more potent than the control drugs ampicillin (B1664943) and ceftriaxone. d-nb.info

Interactive Table: Antibacterial Activity of Benzoxazole Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzoxazole Derivative | Staphylococcus aureus | 25 | researchgate.net |

| Benzoxazole Derivative | Staphylococcus aureus | 50 | researchgate.net |

| Benzoxazole Derivative | Gram-negative bacteria | 200 | researchgate.net |

| 2-[4-(substituted...)phenyl]...benzoxazole | Gram-positive/negative bacteria | 16-128 | d-nb.info |

The antifungal potential of benzoxazole derivatives has also been a subject of investigation. jocpr.comd-nb.info Research has shown that these compounds can be effective against various fungal strains. d-nb.infonih.gov For example, a new series of benzoxazole analogues demonstrated activity against Candida albicans and Aspergillus niger. nih.gov

In a study evaluating 2-[4-(4-substitutedbenzamido/phenylacetamido/butanamido)phenyl]-5-ethylsulphonyl-benzoxazole derivatives, the compounds exhibited a broad spectrum of activity with MIC values of 16-128 µg/ml against Candida albicans and C. krusei. d-nb.info Furthermore, some 2,5- and/or 6-substituted benzoxazole derivatives possessed antimycotic activity against C. albicans with MIC values ranging from 25–50 mg/ml. esisresearch.org

Interactive Table: Antifungal Activity of Benzoxazole Derivatives

| Compound Type | Fungal Strain | MIC | Reference |

|---|---|---|---|

| Benzoxazole Analogue | Aspergillus niger | 2.40 × 10⁻³ µM | nih.gov |

| Benzoxazole Analogue | Candida albicans | 0.34 × 10⁻³ µM | nih.gov |

| 2-[4-(substituted...)phenyl]...benzoxazole | Candida albicans, C. krusei | 16-128 µg/mL | d-nb.info |

Antineoplastic and Antiproliferative Research

Benzoxazole derivatives have emerged as a significant class of compounds in anticancer research, with many exhibiting potent cytotoxic effects against various cancer cell lines. globalresearchonline.netd-nb.infonih.gov Their structural similarity to natural nucleotides allows them to interact with biological systems, making them promising candidates for developing new anticancer agents. d-nb.info

A number of studies have demonstrated the in vitro anticancer activity of benzoxazole derivatives. For instance, a series of newly synthesized benzoxazole analogues were screened for their anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line, with some compounds showing notable activity. nih.gov Fused benzoxazole-triazole derivatives have also been synthesized and evaluated for their cytotoxic activity, with several compounds exhibiting potent effects. jocpr.com

Research on 2-substituted benzoxazole acetic acid derivatives revealed that the presence of an acetic acid group at the fifth position of the benzoxazole moiety enhanced cytotoxic activity against MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cell lines. rsc.org Similarly, tetrazole fused benzoxazole derivatives have been analyzed for their cytotoxicity against cancer cell lines such as MCF-7, KB, Hop62, and A-549. rsc.org

The anticancer mechanism of benzoxazole derivatives often involves the inhibition of crucial cellular enzymes and signaling pathways. Benzoxazole derivatives have been identified as inhibitors of DNA topoisomerase I and II. d-nb.info The biological activity of some nitro-substituted benzoxazoles is attributed to their ability to undergo bioreduction, forming reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The benzoxazole ring itself can also interact with DNA and proteins, disrupting their normal function and contributing to cell death.

Anti-inflammatory and Analgesic Properties

Benzoxazole derivatives have been widely investigated for their anti-inflammatory and analgesic properties. jocpr.comglobalresearchonline.netresearchgate.net Certain structural features, such as substitutions at the 3 and 6 positions of the 2-oxo-3H-benzoxazole nucleus, have been associated with enhanced activity. jocpr.com

Specifically, 3-substituted-2-oxo-3H-benzoxazoles are known to possess analgesic and anti-inflammatory properties. jocpr.com It has also been reported that Mannich bases of 6-acyl-2-oxo-3H-benzoxazoles lead to compounds with potent analgesic activity. jocpr.com Further studies on 3-aminoalkyl-2-oxo-3H-benzoxazole derivatives have also shown significant analgesic and anti-inflammatory effects. jocpr.com The mechanism for some of these compounds involves the inhibition of prostaglandin (B15479496) E synthesis. jocpr.com Research on 2-amino-N-(substituted alkyl) benzoxazole-5-carboxamides also indicates their potential as anti-inflammatory agents. innovareacademics.in

Antioxidant Capacity and Oxidative Stress Modulation

Recent research has highlighted the antioxidant potential of various benzoxazole derivatives. tandfonline.comsemanticscholar.orgresearchgate.net A study focused on newly synthesized benzoxazole derivatives demonstrated their capacity for in-vitro antioxidant activity through multiple assays, including the DPPH free radical scavenging method, total antioxidant capacity, and reducing power method. wu.ac.th The results from these studies indicated that certain derivatives, particularly those with specific substitutions, exhibited potent antioxidant effects when compared to standard antioxidants like ascorbic acid. semanticscholar.orgwu.ac.th

The structural characteristics of these molecules, such as their small, stable three-dimensional structure and the ability to form hydrogen bonds, are believed to contribute to their antioxidant capabilities. wu.ac.th The presence of sulfonamide and nitro groups in the benzoxazole structure has also been noted for its positive influence on biological activities, including antioxidant effects. semanticscholar.org

Interactive Table: Antioxidant Activity of Benzoxazole Derivatives

| Compound/Derivative | Antioxidant Assay | Result | Reference |

|---|---|---|---|

| Benzoxazole Derivatives (general) | DPPH radical scavenging | Significant activity | tandfonline.com |

| Substituted Benzoxazole Derivatives | Total antioxidant capacity | Potent activity | wu.ac.th |

| Dichloro-1,3-benzoxazole Derivatives | DPPH radical scavenging | Strong activity | researchgate.net |

Exploratory Biological Activities

Beyond their antioxidant properties, 2-Ethyl-6-nitro-1,3-benzoxazole and its related structures have been the subject of exploratory research into a range of other biological activities. These investigations have revealed potential applications in diverse therapeutic and agricultural fields.

Several studies have investigated the anti-diabetic potential of benzoxazole derivatives, focusing on their ability to inhibit key enzymes involved in carbohydrate metabolism. semanticscholar.orgwu.ac.th Research has demonstrated that certain benzoxazole-based sulphonamide hybrids are potent inhibitors of α-amylase and α-glucosidase, two enzymes crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. rmit.edu.vn The inhibition of these enzymes can help in managing postprandial hyperglycemia.

In one study, a series of twenty-two benzoxazole-based sulphonamide derivatives were synthesized and evaluated for their anti-diabetic activity. rmit.edu.vn Some of these analogues showed promising inhibitory activity against both α-amylase and α-glucosidase, with IC50 values indicating a higher potency than the standard drug, acarbose. rmit.edu.vnresearchgate.net Molecular docking studies have further supported these findings by exploring the binding interactions between the benzoxazole derivatives and the active sites of these enzymes. wu.ac.thrmit.edu.vn The presence of sulfonamide substitutions was found to be particularly beneficial for enhancing anti-diabetic activity. wu.ac.th

Interactive Table: Anti-diabetic Activity of Benzoxazole Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzoxazole sulphonamide analog 1 | α-amylase | 1.10 ± 0.20 | rmit.edu.vn |

| Benzoxazole sulphonamide analog 1 | α-glucosidase | 1.20 ± 0.30 | rmit.edu.vn |

| Benzoxazole derivatives 3b, 4b, 5b, 6b | α-amylase & α-glucosidase | Potent activity compared to acarbose | wu.ac.th |

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Benzoxazole derivatives have emerged as a promising class of compounds in this area. nih.govscirp.orgnih.gov

Several research efforts have focused on synthesizing and evaluating benzoxazole derivatives for their in-vitro activity against various strains of M. tuberculosis, including drug-resistant ones. nih.govesisresearch.org For instance, a series of 2-benzylsulfanyl derivatives of benzoxazole showed significant activity against both sensitive and resistant strains of M. tuberculosis. nih.gov Another study reported on novel benzoxazole-based pyrazoline derivatives that displayed potent activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. scirp.org

The mechanism of action for some of these derivatives is thought to involve the inhibition of key mycobacterial enzymes, such as the enoyl-acyl carrier protein reductase (InhA), which is essential for mycolic acid biosynthesis. esisresearch.org The structural features of the benzoxazole ring, combined with various substitutions, play a crucial role in their antimycobacterial efficacy. nih.govnih.gov

Interactive Table: Antituberculosis Activity of Benzoxazole Derivatives

| Compound/Derivative | Target Strain | MIC (Minimum Inhibitory Concentration) | Reference |

|---|---|---|---|

| Dinitrobenzylsulfanyl derivative of benzoxazole | M. tuberculosis (sensitive & resistant) | Significant activity | nih.gov |

| Benzoxazole-based pyrazoline derivative 9f | M. tuberculosis H37Rv | 0.8 µg/mL | scirp.org |

| Benzoxazole-based pyrazoline derivative 7i | M. tuberculosis H37Rv | 1.6 µg/mL | scirp.org |

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of neuropsychiatric and neurodegenerative disorders. researchgate.netresearcher.life Research has shown that certain benzoxazole derivatives are potent and selective inhibitors of MAO. researchgate.netnih.govresearchgate.net

For example, a study on 2-methylbenzo[d]oxazole derivatives identified compounds that were highly potent inhibitors of MAO-B, with IC50 values in the nanomolar range. researchgate.net Some derivatives also exhibited significant inhibition of MAO-A. researchgate.net The selectivity of these inhibitors for MAO-A or MAO-B is influenced by the specific substitutions on the benzoxazole core. acs.org The ability of the benzoxazole structure to interact with the active sites of the MAO enzymes, potentially through hydrogen bonding, is considered important for their inhibitory activity. researchgate.net

Interactive Table: MAO Inhibition by Benzoxazole Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-methylbenzo[d]oxazole derivative 1d | MAO-B | 0.0023 | researchgate.net |

| 2-methylbenzo[d]oxazole derivative 2e | MAO-B | 0.0033 | researchgate.net |

| 2-methylbenzo[d]oxazole derivative 2e | MAO-A | 0.592 | researchgate.net |

| 2-methylbenzo[d]oxazole derivative 2c | MAO-A | 0.670 | researchgate.net |

The receptor for advanced glycation end products (RAGE) is a multi-ligand receptor implicated in various inflammatory processes and diseases like diabetes and Alzheimer's. nih.gov Benzoxazole derivatives have been identified as potential inhibitors of the interaction between RAGE and its ligands, such as amyloid-β (Aβ). nih.govmdpi.comnih.gov

Research has shown that certain 6-phenoxy-2-phenylbenzoxazole analogs can effectively block the RAGE-Aβ interaction without significant cellular toxicity. nih.gov These findings suggest a potential therapeutic application for these compounds in diseases where RAGE signaling plays a pathological role. nih.gov The benzoxazole scaffold is considered a promising starting point for the design of novel RAGE inhibitors. mdpi.com

Interactive Table: RAGE Inhibition by Benzoxazole Derivatives

| Compound/Derivative | Activity | Reference |

|---|---|---|

| 6-phenoxy-2-phenylbenzoxazole analog 48 | Suppressed Aβ induced toxicity in mouse hippocampal neuronal cells | nih.gov |

| Benzoxazole derivatives (general) | Inhibited the RAGE–Aβ interaction in vitro | mdpi.com |

The biological activity of benzoxazole derivatives extends to the field of agriculture, where they have been investigated as potential herbicides and plant growth regulators. nih.govmdpi.comjofamericanscience.org

Studies have shown that certain 2-nitromethylbenzoxazoles exhibit significant phytotoxic activity, with some derivatives showing higher inhibition of seed germination than commercial herbicides against tested plant species. nih.gov The benzoxazole structure is considered crucial for this herbicidal activity. nih.gov Furthermore, some benzoxazole derivatives have been found to act as herbicide safeners, protecting crops from herbicide injury by modulating the activity of detoxifying enzymes like glutathione-S-transferase. d-nb.info

In the context of plant growth regulation, a benzoxazole-urea derivative named arinole has been identified to mimic the effects of auxin, a key plant hormone. nih.gov Arinole was found to promote adventitious root formation and affect root growth by influencing cell elongation and division. nih.gov This highlights the potential of benzoxazole derivatives to be developed into novel tools for agricultural applications, including controlling weed growth and modulating plant development. mdpi.comjofamericanscience.orgresearchgate.net

Interactive Table: Agrochemical and Plant Biology Applications of Benzoxazole Derivatives

| Compound/Derivative | Application | Effect | Reference |

|---|---|---|---|

| 5-chloro-2-(nitromethyl)benzo[d]oxazole (3b) | Herbicide | Higher inhibition than commercial herbicide against tested species | nih.gov |

| N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives | Herbicide Safener | Protected maize against injury from acetochlor | d-nb.info |

| Arinole (benzoxazole-urea derivative) | Plant Growth Regulator | Promoted adventitious root formation | nih.gov |

Computational and Theoretical Investigations into 2 Ethyl 6 Nitro 1,3 Benzoxazole

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For benzoxazole (B165842) derivatives, molecular docking has been pivotal in elucidating their interactions with various biological targets, including enzymes and receptors implicated in cancer, microbial infections, and neurological disorders. healthinformaticsjournal.comresearchgate.net

For 2-Ethyl-6-nitro-1,3-benzoxazole, docking simulations would be employed to predict its binding orientation and affinity within a specific protein's active site. The ethyl group at the 2-position and the nitro group at the 6-position would be of particular interest, as their size, polarity, and electronic properties would dictate the types of interactions formed.

Illustrative Docking Analysis:

To illustrate, consider a hypothetical docking study of this compound against a target protein. The results would typically be presented in a table format, as shown below, detailing the binding energy and the specific amino acid residues involved in the interaction. Lower binding energies generally indicate a more stable and favorable interaction.

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy | -8.5 kcal/mol | TYR 234 | Pi-Pi Stacking |

| LYS 123 | Hydrogen Bond (with Nitro group) | ||

| VAL 298 | Hydrophobic Interaction (with Ethyl group) | ||

| SER 120 | Hydrogen Bond (with Benzoxazole N) |

This table is illustrative and based on typical findings for benzoxazole derivatives. nih.govresearchgate.net

Studies on related benzoxazole compounds have shown that the benzoxazole ring often engages in pi-pi stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine. nih.gov The nitro group, being a strong electron-withdrawing group and a hydrogen bond acceptor, would likely form hydrogen bonds with polar amino acid residues such as serine, threonine, or lysine. The ethyl group would favor hydrophobic interactions within non-polar pockets of the active site.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can predict a molecule's geometry, electronic structure, and reactivity. For this compound, DFT calculations would provide insights into its stability, electronic distribution, and sites susceptible to metabolic reactions or covalent interactions with a target.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests higher reactivity.

Illustrative DFT Findings:

A DFT analysis of this compound would yield data such as those presented in the table below.

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy | -7.2 eV | Region for electrophilic attack |

| LUMO Energy | -3.4 eV | Region for nucleophilic attack |

| HOMO-LUMO Gap | 3.8 eV | Indicates moderate chemical reactivity |

| Dipole Moment | 4.5 D | Reflects the molecule's overall polarity |

This table is illustrative and based on DFT studies of similar nitroaromatic compounds and benzoxazole derivatives. semanticscholar.orgresearchgate.net

The distribution of electron density, often visualized through electrostatic potential maps, would highlight the electron-rich and electron-deficient regions of the molecule. The nitro group would be expected to create a significant electron-deficient area on the benzene (B151609) ring, influencing its interaction with biological macromolecules. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of a ligand-protein complex and understanding the conformational changes that may occur upon binding.

For a complex of this compound with a target protein, an MD simulation would track the trajectory of the ligand within the binding site over several nanoseconds. Key analyses from these simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Illustrative MD Simulation Results:

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Hydrogen Bonds Maintained |

| 0-10 | 0.5 - 1.2 | 1.0 - 1.5 | Nitro group with LYS 123 |

| 10-20 | 0.8 - 1.5 | 1.2 - 1.8 | Benzoxazole N with SER 120 |

| 20-50 | 1.0 - 1.8 | 1.5 - 2.0 | Stable complex formation |

This table is illustrative and based on typical MD simulation results for small molecule-protein complexes. nih.gov

A stable binding is generally inferred if the RMSD values for both the ligand and the protein backbone remain relatively low and fluctuate around a stable average. The persistence of key interactions, such as hydrogen bonds observed in docking, throughout the simulation further validates the binding mode.

In Silico Mechanistic Insights into Biological Activity and Binding Affinity

The combination of molecular docking, DFT, and MD simulations provides comprehensive in silico mechanistic insights into a compound's biological activity. These methods help to build a detailed model of how this compound might exert its effects at a molecular level.

The mechanistic understanding derived from these computational studies can explain the structure-activity relationships (SAR) observed in a series of related compounds. For instance, the presence and position of the nitro group are known to be critical for the biological activity of many benzoxazole derivatives, often enhancing their potency. nih.gov Computational studies can rationalize this by showing that the nitro group acts as a key anchoring point within the target's active site through strong hydrogen bonding or electrostatic interactions.

The binding affinity, often expressed as the binding free energy, can also be calculated using more advanced computational methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). These calculations provide a quantitative estimate of how tightly a ligand binds to its target, which is crucial for predicting its potency.

Conformational Analysis and Stereochemical Impact on Biological Recognition

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The specific conformation of a molecule is critical for its ability to be recognized by and bind to a biological target.

For this compound, the primary focus of conformational analysis would be the rotation of the ethyl group at the 2-position. While the benzoxazole ring system is largely planar, the orientation of the ethyl group could influence how the molecule fits into a binding pocket. nih.govresearchgate.net

The stereochemistry of the molecule, referring to the 3D arrangement of its atoms, is fundamental to its biological activity. While this compound itself is achiral, the principles of stereochemical recognition are paramount in drug design. Even subtle changes in the 3D shape of a molecule can lead to significant differences in biological activity, as receptors and enzyme active sites are chiral environments. Computational methods can be used to explore the energetic favorability of different conformations and how they might interact differently with a chiral binding site. nih.govresearchgate.net

Emerging Research Frontiers and Future Perspectives for 2 Ethyl 6 Nitro 1,3 Benzoxazole

Development of Novel Therapeutic Agents Based on the Benzoxazole (B165842) Scaffold

The benzoxazole core is a versatile foundation for the design of new therapeutic agents due to its structural similarity to natural nucleotides, allowing for interaction with various biopolymers. dntb.gov.ua Researchers have synthesized a plethora of benzoxazole derivatives and evaluated their pharmacological activities, revealing their potential in treating a range of diseases including cancer, infections, and inflammatory conditions. researchgate.netmdpi.com

The introduction of a nitro group onto the benzoxazole ring, as seen in 2-Ethyl-6-nitro-1,3-benzoxazole, has been shown to be a key factor in enhancing the biological efficacy of these compounds. igi-global.com For instance, certain nitro-substituted benzoxazole derivatives have demonstrated significant antimicrobial and anticancer properties.

Anticancer Activity:

Numerous studies have highlighted the anticancer potential of benzoxazole derivatives. These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with cancer cell signaling pathways. igi-global.com For example, a series of 2-substituted benzoxazole derivatives were found to have cytotoxic effects against breast cancer cell lines MDA-MB-231 and MCF-7. igi-global.com Another study reported on a benzoxazole-pyrazole hybrid that exhibited strong potential as a therapeutic agent for lung cancer. igi-global.com The position of the nitro group can significantly influence the anticancer activity, as demonstrated in a study of benzoxazole derivatives where a nitro group at the 5th position enhanced activity against A549 lung cancer cells. researchgate.net

Antimicrobial Activity:

Benzoxazole derivatives have also shown potent activity against a wide range of microbial pathogens, including bacteria and fungi. igi-global.com The mechanism of action often involves the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. igi-global.com The presence and position of the nitro group can enhance this activity. For example, a para-nitrophenyl (B135317) derivative of a benzoxazole compound demonstrated significant antimicrobial activity against several bacterial strains, including S. aureus and K. pneumoniae. igi-global.com

Below is a table summarizing the biological activities of various benzoxazole derivatives, highlighting the role of different substitutions on their therapeutic potential.

| Compound Type | Biological Activity | Key Findings |

| 2-Substituted Benzoxazoles | Anticancer (Breast Cancer) | Demonstrated cytotoxic effects against MDA-MB-231 and MCF-7 cell lines. igi-global.com |

| Benzoxazole-Pyrazole Hybrids | Anticancer (Lung Cancer) | Showed significant inhibitory effects on the proliferation of A549 cells. igi-global.com |

| 5-Nitrobenzoxazole Derivatives | Anticancer (Lung Cancer) | Enhanced anticancer activity against A549 cells. researchgate.net |

| para-Nitro Phenyl Benzoxazole | Antimicrobial | Significant activity against S. aureus, S. albus, S. faecalis, and K. pneumoniae. igi-global.com |

| 5-Nitro-1,3-benzoxazole Derivatives | Anthelmintic | Investigated for their potential as agents against parasitic worms. wisdomlib.org |

Mechanistic Elucidation of Biological Actions and Molecular Pathways

The therapeutic effects of benzoxazole derivatives are rooted in their diverse and complex mechanisms of action. igi-global.com These mechanisms often involve interactions with key biological targets such as enzymes, receptors, and DNA, leading to the modulation of disease-related pathways. igi-global.com The ability to modify the chemical structure of benzoxazoles allows for the optimization of these interactions, thereby enhancing efficacy and potentially reducing side effects. igi-global.com

For nitro-substituted benzoxazoles, a common mechanism involves the bioreduction of the nitro group to form reactive intermediates. These intermediates can then interact with cellular macromolecules, leading to cytotoxic effects. researchgate.net This is a well-established mechanism for many nitroaromatic compounds used in medicine.

In the context of anticancer activity, benzoxazole derivatives have been shown to target various molecular pathways:

Apoptosis Induction: Many benzoxazole compounds exert their anticancer effects by triggering apoptosis in cancer cells. igi-global.com

Enzyme Inhibition: Certain benzoxazole derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and kinases. nih.gov

DNA Interaction: Some benzoxazole-containing molecules have been shown to bind to DNA, which can disrupt DNA replication and transcription in cancer cells.

The following table details some of the proposed mechanisms of action for benzoxazole derivatives.

| Mechanism of Action | Biological Target | Implication |

| Bioreduction of Nitro Group | Cellular Macromolecules | Formation of reactive intermediates leading to cytotoxicity. researchgate.net |

| Apoptosis Induction | Cancer Cells | Programmed cell death of malignant cells. igi-global.com |

| Enzyme Inhibition | Topoisomerases, Kinases | Disruption of cancer cell proliferation and survival pathways. nih.gov |

| DNA Binding | DNA | Interference with DNA replication and gene expression. |

Synergistic Effects of this compound with Other Bioactive Compounds

Future research in this area could explore combinations of this compound or related compounds with:

Standard Chemotherapy Drugs: To potentially lower the required doses of toxic chemotherapeutics and reduce side effects.

Targeted Therapies: To simultaneously attack multiple pathways essential for cancer cell survival.

Antibiotics: To combat drug-resistant bacterial strains through different mechanisms of action.

Challenges and Opportunities in the Translational Research of this compound

The translation of a promising compound from the laboratory to clinical use is a complex process fraught with challenges. For this compound and its analogues, these hurdles are similar to those faced by many new chemical entities.

Challenges:

Limited Specific Data: A significant challenge is the lack of comprehensive preclinical data specifically for this compound. Further studies are needed to fully characterize its pharmacological profile.

Toxicity and Side Effects: As with many nitro-containing compounds, there is a potential for toxicity that needs to be carefully evaluated. igi-global.com Minimizing off-target effects is crucial for patient safety.

Drug Resistance: The development of resistance by cancer cells or microbial pathogens is a common obstacle in drug development. d-nb.info

Formulation and Delivery: Developing stable and effective drug delivery systems can be a hurdle. igi-global.com Poor solubility of some benzoxazole derivatives has been a noted issue. researchgate.net

Opportunities:

Broad Therapeutic Potential: The diverse biological activities of the benzoxazole scaffold suggest a wide range of potential therapeutic applications. igi-global.comorganic-chemistry.org

Chemical Tractability: The benzoxazole structure is amenable to chemical modification, allowing for the optimization of its properties to enhance efficacy and reduce toxicity. igi-global.com

Novel Mechanisms of Action: The potential for novel mechanisms of action could lead to therapies for diseases with limited treatment options or for overcoming existing drug resistance.

Drug Delivery Systems: Advances in drug delivery, such as the use of nanoparticles or stimuli-responsive carriers, offer opportunities to improve the targeting and controlled release of benzoxazole-based drugs. igi-global.com

Q & A

Q. What are the established synthetic routes for 2-Ethyl-6-nitro-1,3-benzoxazole, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves condensation of 2-amino-5-nitrophenol with ethyl-substituted carboxylic acids in polyphosphoric acid at 150°C, followed by recrystallization in ethanol (69% yield) . Optimization includes:

- Stoichiometric ratios : Maintain a 1:1 molar ratio of phenol to acid.

- Temperature control : Prolonged heating at 150°C enhances cyclization.

- Purification : Ethanol recrystallization removes unreacted precursors. Adjusting reaction time (6–8 hours) improves purity .

Q. What crystallographic techniques are recommended for determining the molecular conformation of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) with SHELXL for refinement . Key parameters:

- Data collection : Enraf–Nonius MACH3 diffractometer, 293 K .

- Refinement metrics : Target R-factor < 0.055 and wR(F²) < 0.168 for precision .

- Planarity analysis : Confirm π-conjugation via dihedral angles (<7° between benzoxazole and substituent rings) .

Q. How can researchers characterize benzoxazole derivatives using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents (e.g., ethyl at C2: δ ~1.3 ppm for CH₃; nitro at C6: deshielded aromatic protons at δ 8.2–8.5 ppm) .

- IR spectroscopy : Detect nitro stretches (1520–1350 cm⁻¹) and C-O-C vibrations (1250–1200 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 192.17 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzoxazole derivatives?

- Methodological Answer :

- Standardized assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial studies; IC₅₀ for cytotoxicity .

- Structural validation : Cross-check purity via HPLC and crystallography (e.g., SHELX-refined structures) .

- Statistical analysis : Apply ANOVA to assess batch-to-batch variability or solvent effects (e.g., DMSO vs. ethanol) .

Q. What computational methods predict the electronic properties of this compound for materials science applications?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-311G** basis sets to compute HOMO-LUMO gaps (e.g., ~3.2 eV for π-conjugated systems) .

- Charge-transfer analysis : Compare dipole moments with XRD-derived molecular geometries .

- Software tools : Gaussian 16 or ORCA for optimization; VMD for visualization .

Q. What strategies improve the thermal stability of novel this compound analogs?

- Methodological Answer :

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃ at C4) to reduce electron density and enhance stability .

- Thermal analysis : Monitor decomposition via TGA (onset >250°C for stable analogs) .

- Crystal packing : Optimize weak interactions (C–H⋯O) to reinforce lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.